molecular formula C14H10F3NO3S B2498123 Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate CAS No. 866150-53-0

Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate

Cat. No. B2498123
CAS RN: 866150-53-0
M. Wt: 329.29
InChI Key: KPQFPXZMBKGDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate often involves multi-step reactions that include the formation of thiophene rings and the introduction of trifluoromethyl groups. For instance, reactions of trifluoromethanesulfanylamide with alkynylbenzenes, promoted by BiCl3, offer a route to 3-((trifluoromethyl)thio)benzothiophenes, highlighting a general method for incorporating the trifluoromethylthio group into heterocyclic frameworks (Sheng et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by X-ray crystallography, revealing how the thiophene ring and the benzamido group are arranged in three-dimensional space. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows a thiophene ring substituted with an amino group and a methyl ester, indicative of the type of structural features that might be expected in this compound (Vasu et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving thiophene carboxylates often explore the reactivity of the thiophene ring and the functional groups attached to it. The synthesis and reactions of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides show how chloro and amino groups on thiophene can undergo various transformations, offering insights into the reactivity of similar compounds (Ried et al., 1980).

Scientific Research Applications

  • Heterocyclic Compound Synthesis : Methyl 2-aminothiophene-3-carboxylates, closely related to the compound of interest, have been modified with trifluoromethyl-containing heterocycles, leading to the synthesis of complex molecules with potential applications in pharmacology and material science (Sokolov et al., 2018).

  • Crystal Structure Analysis : The crystal structure of similar compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied, revealing important details about the molecular configuration and interactions, which can inform the design of new materials and drugs (Vasu et al., 2004).

  • Synthesis of Novel Heterocyclic Systems : Research has shown that derivatives of methyl thiophene-2-carboxylate can be used to create new heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, which have potential applications in organic chemistry and drug development (Yagodkina-Yakovenko et al., 2018).

  • Development of Inhibitors for Medical Applications : Compounds structurally similar to methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate have been synthesized and shown to inhibit urokinase-type plasminogen activator, an important target in cancer therapy (Bridges et al., 1993).

  • Cholinesterase Inhibitors : Thiophene-2-carboxamide derivatives have been explored for their potential as cholinesterase inhibitors, with implications for treating diseases like Alzheimer's (Kausar et al., 2021).

  • Polymer Solar Cells : Methyl thiophene-3-carboxylate has been used in the synthesis of polymers for high-performance nonfullerene-type polymer solar cells, indicating its potential in renewable energy technologies (Park et al., 2017).

Safety and Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for "Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate" .

properties

IUPAC Name

methyl 3-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3S/c1-21-13(20)11-10(5-6-22-11)18-12(19)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQFPXZMBKGDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.